molecular formula C11H8FNO2S B1386605 [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 1083299-81-3

[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid

Cat. No. B1386605
CAS RN: 1083299-81-3
M. Wt: 237.25 g/mol
InChI Key: XRJNUEKWBXWZKH-UHFFFAOYSA-N
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Description

“[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid” is a compound with the molecular weight of 267.3 . It has a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is also known as 2-(4-(4-fluorophenyl)-2-(methylamino)-1H-1lambda3-thiazol-5-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid” is a solid compound . It has a molecular weight of 267.3 . More specific physical and chemical properties are not provided in the search results.

Mechanism of Action

Target of Action

It’s worth noting that both thiazole and fluorophenyl moieties are found in many biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, fluorophenyl groups have been implicated in various biological activities .

Mode of Action

Compounds containing thiazole and fluorophenyl groups often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting their biological effects.

Biochemical Pathways

Thiazole and fluorophenyl derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been shown to inhibit key enzymes in the synthesis of bacterial cell walls, thereby exerting antimicrobial effects .

Pharmacokinetics

Thiazole and fluorophenyl derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . Metabolism often involves reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic transformations can significantly impact the bioavailability and biological activity of the compound.

Result of Action

Thiazole and fluorophenyl derivatives have been associated with a wide range of biological effects, depending on their specific targets and modes of action . For instance, some thiazole derivatives have been shown to induce cell death in cancer cells, thereby exerting antitumor effects .

Action Environment

The action of [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other substances (e.g., drugs, food components) can affect the metabolism and excretion of the compound, thereby influencing its bioavailability and biological effects .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJNUEKWBXWZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid
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